molecular formula C13H12O3 B184772 4-Hydroxy-2-methyl-1-naphthyl acetate CAS No. 2211-27-0

4-Hydroxy-2-methyl-1-naphthyl acetate

Cat. No.: B184772
CAS No.: 2211-27-0
M. Wt: 216.23 g/mol
InChI Key: JPUZRBGFEWQQEW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-1-naphthyl acetate (CAS 2211-27-0) is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This naphthalene derivative is also identified as Menadiol monoacetate, functioning as a significant precursor in the synthesis of Vitamin K1 (phylloquinone), a vitamin essential for blood coagulation and bone metabolism . Researchers value this compound for its potential biological activities, which are under investigation for antioxidant, anti-inflammatory, and antimicrobial properties . Its mechanism of action is attributed to its functional groups; the hydroxy group can form hydrogen bonds with biological targets, while the acetate ester can undergo hydrolysis in vivo to release the active hydroxy compound, thereby influencing various biochemical pathways . The compound is typically synthesized via the esterification of 4-hydroxy-2-methyl-1-naphthol with acetic anhydride or acetyl chloride . It is supplied as a solid and should be stored sealed in a dry, room-temperature environment or refrigerated at 2-8°C . Attention: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(4-hydroxy-2-methylnaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)16-9(2)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUZRBGFEWQQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310379
Record name 4-Hydroxy-2-methyl-1-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-27-0
Record name 2211-27-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226252
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-methyl-1-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-1-naphthyl acetate typically involves the esterification of 4-hydroxy-2-methyl-1-naphthol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy compound to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-1-naphthyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The acetate ester can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base (e.g., sodium hydride) facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-1-naphthyl acetate.

    Reduction: Formation of 4-hydroxy-2-methyl-1-naphthol.

    Substitution: Formation of 4-alkoxy-2-methyl-1-naphthyl acetate derivatives.

Scientific Research Applications

4-Hydroxy-2-methyl-1-naphthyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-1-naphthyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetate ester can undergo hydrolysis to release the active hydroxy compound, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Hydroxy-2-methyl-1-naphthyl acetate
  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.23 g/mol
  • CAS Number : 2211-27-0 .
  • Synonyms: 1-Acetoxy-4-hydroxy-2-methylnaphthalene, menadione monooctoate .

Structural Features :
The compound consists of a naphthalene backbone substituted with:

  • A hydroxyl (-OH) group at position 4.
  • A methyl (-CH₃) group at position 2.
  • An acetyl ester (-OAc) at position 1 .

Physicochemical Properties :

  • Purity : 95% .
  • Storage : Stable under dry, room-temperature conditions .
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

The following table compares this compound with analogous naphthyl derivatives, esters, and phenolic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/Notes
This compound 2211-27-0 C₁₃H₁₂O₃ 216.23 Naphthyl, acetate, hydroxyl, methyl H302, H315, H319, H335
2-Hydroxy-3-methylnaphthalene (OT-0588) 17324-04-8 C₁₁H₁₀O 158.20 Naphthyl, hydroxyl, methyl No hazard data available
6-Hydroxy-N-methyl-1-naphthamide (QV-2977) 847802-91-9 C₁₂H₁₁NO₂ 201.22 Naphthyl, amide, hydroxyl, methyl Purity: 95%
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Aliphatic ester, hydroxyl Inhalation risk; simpler structure
2-(2-Hydroxyethoxy)ethyl acetate 2093-20-1 C₆H₁₂O₄ 148.16 Ether, acetate, hydroxyl Used in polymers/solvents

Key Research Findings and Analysis

A. Reactivity and Stability :

  • Hydrolysis Sensitivity : The acetate group in This compound is susceptible to hydrolysis under acidic/basic conditions, similar to aliphatic esters like Methyl 2-hydroxyacetate . However, the aromatic naphthalene system may stabilize the ester against rapid hydrolysis compared to aliphatic analogs .

B. Solubility and Lipophilicity :

  • Aromatic vs. Aliphatic Systems : The naphthalene backbone confers high lipophilicity, making This compound less water-soluble than aliphatic esters like Methyl 2-hydroxyacetate (C₃H₆O₃) .
  • Functional Group Impact : The amide in 6-Hydroxy-N-methyl-1-naphthamide enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the acetate derivative .

Biological Activity

4-Hydroxy-2-methyl-1-naphthyl acetate, also known as menadione monoacetate, is an organic compound with the molecular formula C13H12O3. This compound has garnered interest for its potential biological activities, particularly as a precursor in the synthesis of Vitamin K1 (phylloquinone), which is essential for blood clotting and bone health. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural features of this compound include:

  • A hydroxy group at the 4-position
  • A methyl group at the 2-position
  • An acetate ester at the 1-position

These functional groups contribute to its reactivity and potential interactions with biological molecules. The compound's unique configuration allows it to form hydrogen bonds and engage in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their functions.
  • Enzymatic Reactions : As a precursor for Vitamin K1, it may participate in enzymatic reactions critical for post-translational modifications of proteins involved in blood coagulation.

Potential Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

Anti-inflammatory Activity

Limited studies have indicated that this compound might possess anti-inflammatory properties. This activity is significant as chronic inflammation is linked to various diseases, including cancer and cardiovascular disorders.

Antimicrobial Effects

Some investigations have explored the antimicrobial potential of this compound. Although findings are preliminary, they suggest that it may inhibit the growth of certain bacteria and fungi, warranting further research into its efficacy as an antimicrobial agent.

Synthesis and Applications

This compound is synthesized through the esterification of 4-hydroxy-2-methyl-1-naphthol with acetic anhydride or acetyl chloride, often catalyzed by pyridine or sulfuric acid under reflux conditions. Its applications extend beyond biological research; it is also utilized in the production of dyes and pigments.

Comparative Studies

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameStructural Features
4-Hydroxy-1-naphthyl acetateSimilar structure but lacks the methyl group at the 2-position.
2-Methyl-1-naphthyl acetateSimilar structure but lacks the hydroxy group at the 4-position.
1-Naphthyl acetateLacks both the hydroxy and methyl groups.

This table illustrates how the presence of specific functional groups in this compound may confer distinct biological properties not found in its analogs.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-2-methyl-1-naphthyl acetate, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or esterification of naphthol derivatives. For example, propargyl bromide can react with 1-naphthol or 2-naphthol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to form alkoxy derivatives. Stirring at room temperature for 2 hours, followed by quenching with ice and extraction with ethyl acetate, yields intermediates . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios to enhance regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm esterification by identifying shifts for the acetyl group (δ ~2.0–2.5 ppm for CH₃CO) and aromatic protons (δ ~6.5–8.5 ppm).
  • X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and confirms substituent positions. For disordered structures (e.g., methyl group rotation), refinement tools like SHELXL and visualization software like ORTEP-3 are essential .

Q. How should acetate buffer systems be selected for enzymatic studies involving this compound?

Acetate buffers (pH 3.6–5.6) are ideal for maintaining pH during enzymatic assays. Prepare by mixing 0.1 M acetic acid and sodium acetate in varying ratios. For example, pH 5.0 requires ~35 mL of acetic acid and ~65 mL of sodium acetate per 100 mL solution. This minimizes pH-driven denaturation of enzymes interacting with the compound .

Advanced Research Questions

Q. How can rotational disorder in the methyl group of this compound be resolved during X-ray crystallography?

Methyl group disorder (e.g., 60° rotational isomers) is common in crystal structures. Use SHELXL’s PART instruction to model split positions with refined occupancy ratios. Validate using displacement parameter ellipsoids and difference Fourier maps. PLATON’s ADDSYM tool can check for missed symmetry, ensuring accurate refinement .

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?

Apply graph set analysis (Etter’s approach) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For instance, O–H···O interactions between hydroxyl and acetate groups can form infinite chains (C(6) motif). Mercury software visualizes these networks and quantifies bond lengths/angles .

Q. How can contradictory NMR and XRD data on substituent positions be reconciled?

Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. static crystal structures). Combine:

  • VT-NMR (Variable Temperature) to detect conformational changes.
  • DFT Calculations to compare energy-minimized structures with experimental data. Cross-validate using IR spectroscopy to identify carbonyl stretching frequencies (~1740 cm⁻¹ for esters) .

Q. What validation protocols ensure reliability in crystallographic data for this compound?

  • Rigorous Refinement: Use SHELXL with restraints for disordered atoms. Check R-factors (R₁ < 0.05 for high-quality data).
  • Twinned Data: Employ TWINLAW in SHELXTL for twinned crystals.
  • CheckCIF/PLATON: Validate geometry (bond lengths ±3σ), ADDSYM for missed symmetry, and ALERTS for outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methyl-1-naphthyl acetate
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-methyl-1-naphthyl acetate

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